N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
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Overview
Description
N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[322]nonane-6-carboxamide is a complex organic compound featuring an indole moiety, a bicyclic diazabicyclononane structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Diazabicyclononane Ring: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.
Coupling of the Indole and Diazabicyclononane Units: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the two units.
Hydroxylation: Introduction of the hydroxyl group can be performed using oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. The diazabicyclononane structure may provide additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Uniqueness
N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide is unique due to the combination of its indole and diazabicyclononane structures, which may confer distinct biological activities and pharmacological properties not seen in simpler indole derivatives.
Properties
IUPAC Name |
N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-13-15(10-14-11-20-17-5-2-1-4-16(14)17)21-19(25)18-12-22-6-3-7-23(18)9-8-22/h1-2,4-5,11,15,18,20,24H,3,6-10,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSTZUQAYJOXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)C(=O)NC(CC3=CNC4=CC=CC=C43)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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